3-(2-methylphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
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Overview
Description
5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains both triazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazinecarbothioamide with an appropriate acylating agent.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of the corresponding hydrazide with an appropriate acylating agent.
Coupling of the Two Rings: The final step involves coupling the triazole and oxadiazole rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced to a dihydrooxadiazole.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrooxadiazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE has a wide range of scientific research applications, including:
Medicinal Chemistry:
Materials Science:
Mechanism of Action
The mechanism of action of 5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: A similar compound with a triazole ring and a thiol group.
2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-YL]THIO}-1-PHENYLETHAN-1-ONE: A similar compound with a triazole ring and a thioether linkage.
Uniqueness
5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE is unique due to the presence of both triazole and oxadiazole rings, which can confer a combination of biological activities and chemical reactivity not found in simpler compounds. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H17N5OS |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H17N5OS/c1-13-8-6-7-11-15(13)17-20-16(25-23-17)12-26-19-22-21-18(24(19)2)14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |
InChI Key |
GMNZFSIJJZNCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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